molecular formula C8H13NO3 B1458402 N-methylcyclopropyl succinamic acid CAS No. 135449-69-3

N-methylcyclopropyl succinamic acid

Cat. No. B1458402
M. Wt: 171.19 g/mol
InChI Key: YJJNNZYCBCHWJE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

Cholesterol Reduction

  • Application in Reducing Cholesterol Levels : A study involving N-substituted succinamic acid beta-sitosteryl ester derivatives, including compounds structurally similar to N-methylcyclopropyl succinamic acid, showed significant decreases in total plasma cholesterol and low-density lipoprotein cholesterol levels in a rat model. This suggests potential applications in cholesterol management (Song et al., 2004).

Agricultural Applications

  • Use in Agriculture : Compounds similar to N-methylcyclopropyl succinamic acid have been explored for their agricultural applications. For instance, daminozide (N-(dimethylamino)succinamic acid), a plant growth regulator, selectively inhibits the KDM2/7 JmjC subfamily of enzymes, which are involved in histone demethylation. This has implications for plant growth and development (Rose et al., 2012).

Chemical Synthesis and Material Science

  • Role in Chemical Synthesis : N-methylcyclopropyl succinamic acid and related compounds have been utilized in various chemical syntheses. For example, they have been used in the preparation of macrocyclic hydroxamic acids, which play a role in inhibiting tumor necrosis factor α release, suggesting potential in medical and biochemical research (Xue et al., 2001).
  • Applications in Solid-Phase Peptide Synthesis : The handle N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), a related compound, is used for the preparation of protected peptide segments, indicating its utility in peptide and protein engineering (Rabanal, Giralt, & Albericio, 1995).

Environmental and Health Science

  • Environmental and Health Implications : Studies on N-(3,5-Dichlorophenyl)succinimide, a compound structurally related to N-methylcyclopropyl succinamic acid, shed light on its metabolism and disposition, which is crucial for understanding its environmental impact and potential health implications (Griffin & Harvison, 1998).

Future Directions

: Revisiting monosaccharide analysis – quantitation of a comprehensive set of monosaccharides using dynamic multiple reaction monitoring

properties

IUPAC Name

2-cyclopropyl-4-(methylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-7(10)4-6(8(11)12)5-2-3-5/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJNNZYCBCHWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylcyclopropyl succinamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Azoulay, M Vilmont, F Frappier - European journal of medicinal chemistry, 1991 - Elsevier
Various N-substituted derivatives of glutamine, asparagine, glutaramic, succinamic and maleamic acids have been synthesized and tested in vitro against Plasmodium falciparum. From …
Number of citations: 85 www.sciencedirect.com

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